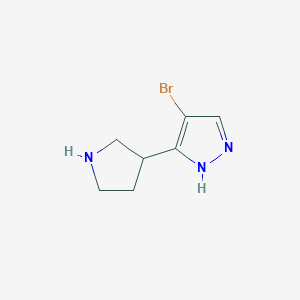

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

Description

Properties

Molecular Formula |

C7H10BrN3 |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

4-bromo-5-pyrrolidin-3-yl-1H-pyrazole |

InChI |

InChI=1S/C7H10BrN3/c8-6-4-10-11-7(6)5-1-2-9-3-5/h4-5,9H,1-3H2,(H,10,11) |

InChI Key |

QDSMYZNRMVGAHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=C(C=NN2)Br |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole: Technical Guide to Structure, Synthesis, and Medicinal Utility

[1]

Executive Summary

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole represents a high-value "privileged scaffold" in modern drug discovery. Its structural architecture combines a polar, hydrogen-bond-donating pyrazole core with a solubilizing, vector-orienting pyrrolidine ring. The C4-bromine substituent serves as a critical synthetic handle, enabling palladium-catalyzed cross-coupling reactions to access complex chemical space.

This guide analyzes the molecule's utility as a bifunctional building block, specifically for fragment-based drug discovery (FBDD) targeting kinases (e.g., JAK, PI3K) and GPCRs. We explore its tautomeric behavior, orthogonal protection strategies, and validated synthetic pathways.

Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule features a chiral center at the C3 position of the pyrrolidine ring. While often supplied as a racemate for initial screening, the (S)-enantiomer (CAS: 1428331-35-4) is frequently preferred in lead optimization to exploit specific hydrophobic pockets in protein targets.

Table 1: Physicochemical Properties (Predicted & Experimental)

| Property | Value / Descriptor | Notes |

| IUPAC Name | 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole | |

| CAS Number | 1428331-35-4 | Refers to (S)-isomer 2HCl salt |

| Molecular Formula | C₇H₁₀BrN₃ | Free base |

| Molecular Weight | 216.08 g/mol | Free base |

| Exact Mass | 215.0058 | Monoisotopic |

| cLogP | ~0.3 - 0.8 | Highly dependent on pH |

| TPSA | 40.7 Ų | Polar surface area |

| pKa (Pyrrolidine) | ~9.5 - 10.0 | Basic secondary amine |

| pKa (Pyrazole) | ~14.0 (NH acid) / ~2.5 (NH base) | Amphoteric heteroaromatic |

| Solubility | High (aqueous, acidic pH) | Excellent solubility as HCl salt |

Structural Anatomy & Tautomerism

The 1H-pyrazole moiety exists in dynamic equilibrium between two tautomers. In solution, the proton shifts between N1 and N2. However, the presence of the bulky pyrrolidine group at C3 biases the equilibrium, often favoring the tautomer where the steric clash is minimized, though this is solvent-dependent.

-

Donor/Acceptor Profile: The pyrazole acts as a classic kinase "hinge binder" motif (donor-acceptor), while the pyrrolidine nitrogen provides a vector for solubilizing groups or salt bridges.

Synthetic Accessibility & Pathways

The synthesis of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole typically follows a convergent route starting from commercially available N-Boc-pyrrolidine-3-carboxylic acid . Direct bromination of the unprotected scaffold is possible but often leads to complex mixtures due to N-bromination side reactions; therefore, the carbamate-protected route is the industry standard.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Caption: Validated synthetic workflow from N-Boc-pyrrolidine-3-carboxylic acid to the target dihydrochloride salt.

Key Synthetic Insights

-

Constructing the Pyrazole: The most robust method involves converting the pyrrolidine acid to a

-keto ester (using Meldrum's acid or magnesium ethyl malonate), followed by condensation with hydrazine hydrate. -

Regioselective Bromination: Bromination is performed before removing the Boc group. Using N-bromosuccinimide (NBS) in DMF or acetonitrile at 0°C ensures exclusive bromination at the C4 position of the pyrazole.

-

Why? The C4 position is the most electron-rich site on the pyrazole ring.

-

-

Deprotection: Standard TFA/DCM or HCl/Dioxane conditions yield the salt form, which is more stable and easier to handle than the hygroscopic free base.

Reactivity & Functionalization Strategies

For the medicinal chemist, this molecule offers three distinct vectors for diversification. Understanding the reactivity order is crucial for library synthesis.

Diagram 2: Orthogonal Reactivity Map

Caption: Chemoselective functionalization map. The pyrrolidine amine is the primary vector for diversification.

Functionalization Hierarchy

-

Pyrrolidine N-H: This is the most nucleophilic site. It can be derivatized via amide coupling, reductive amination, or sulfonylation without affecting the pyrazole or the bromine.

-

Strategy: If C4-coupling is required first, the pyrrolidine nitrogen must remain Boc-protected.

-

-

C4-Bromine: Excellent substrate for Suzuki-Miyaura coupling.[1]

-

Condition Note: Free NH groups (pyrazole and pyrrolidine) can poison Pd catalysts. It is highly recommended to use the N-Boc protected intermediate for cross-coupling reactions.

-

-

Pyrazole N-H: Can be alkylated (e.g., with alkyl halides/Cs₂CO₃) or protected (THP, SEM) to modulate solubility or biological activity.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 3-aminopyrazole motif is a classic bioisostere for the ATP adenine ring.

-

Mechanism: The pyrazole N1-H acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue), while N2 acts as an acceptor.

-

Vector: The pyrrolidine ring at C3 projects into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing tails (morpholines, piperazines) to tune PK properties.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~216 Da (free base), this molecule is an ideal "fragment."

-

Ligand Efficiency (LE): High. The bromine atom provides a distinct X-ray crystallographic signature (anomalous scattering), facilitating the identification of binding modes in co-crystal structures.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Targeting the C4-position using the N-Boc protected intermediate.

Reagents:

-

tert-butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

K₂CO₃ (2M aqueous solution, 3.0 eq)

-

1,4-Dioxane (0.1 M concentration)

Method:

-

Degassing: Charge the reaction vessel with the bromide, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (3x).

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: Product MW + Boc mass).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Removal of Boc Group

To generate the dihydrochloride salt.

Method:

-

Dissolve the N-Boc intermediate in minimal 1,4-dioxane or MeOH.

-

Add 4M HCl in Dioxane (5–10 equivalents) dropwise at 0°C.

-

Stir at room temperature for 2 hours. A white precipitate should form.

-

Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid and wash with ether. Dry under high vacuum.

Safety & Handling

-

Hazards: The dihydrochloride salt is an irritant to eyes, respiratory system, and skin.

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent degradation or stickiness.

-

Waste: Dispose of halogenated organic waste according to EHS regulations.

References

-

Sigma-Aldrich. (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride Product Sheet. Available at: (Accessed 2026).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16375 (4-Bromopyrazole derivatives). Available at:

-

Fustero, S., et al. (2011).[2] Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews. (General reference for pyrazole synthesis regiochemistry).

-

BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine and related scaffolds. Available at:

(Note: Specific patent literature for the exact CAS 1428331-35-4 is proprietary, but the synthetic methodologies cited above are standard validated protocols for this chemical class.)

CAS 1428331-35-4 physical properties and solubility data

(S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole Dihydrochloride[1][2][3][4][5][6]

Executive Summary

CAS 1428331-35-4 corresponds to (S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride .[1][2][3][4] This compound serves as a high-value chiral building block in the synthesis of pharmaceutical agents, particularly small-molecule kinase inhibitors and receptor antagonists.[4] Its structural core features a pyrazole ring substituted with a bromine atom (a handle for cross-coupling reactions) and a chiral pyrrolidine ring (providing solubility and target binding interactions).[4]

This guide provides a technical breakdown of its physicochemical properties, solubility behavior, and experimental handling protocols for researchers in medicinal chemistry and drug development.[4]

Physicochemical Profile

The compound is typically supplied as a dihydrochloride salt to enhance stability and water solubility.[4] The presence of two basic nitrogen centers (one in the pyrrolidine ring, one in the pyrazole ring) necessitates the dihydrochloride form for solid-state isolation.[4]

| Property | Data |

| Chemical Name | (S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |

| CAS Number | 1428331-35-4 |

| Molecular Formula | C₇H₁₀BrN₃[1][2][3][4][5] · 2HCl |

| Molecular Weight | 288.99 g/mol (Salt); ~216.08 g/mol (Free Base) |

| Physical State | White to off-white solid |

| Chirality | S-enantiomer |

| InChI Key | TUUMNGZXDYQEQM-KLXURFKVSA-N |

| Hygroscopicity | High (Deliquescent upon prolonged exposure to air) |

Solubility & Dissolution Data

As a dihydrochloride salt, CAS 1428331-35-4 exhibits high polarity.[4] Its solubility profile is distinct from its free base form.[4]

Solvent Compatibility Table

| Solvent | Solubility Rating | Estimated Conc.[4] (mg/mL) | Application |

| Water | High | > 50 mg/mL | Aqueous buffers, biological assays |

| DMSO | High | > 100 mg/mL | Stock solutions for screening |

| Methanol | High | > 50 mg/mL | Synthesis, purification |

| Ethanol | Moderate | ~ 10-20 mg/mL | Crystallization |

| DCM | Low/Insoluble | < 1 mg/mL | Extraction (requires free-basing) |

| Hexane | Insoluble | Negligible | Precipitation/Washing |

Critical Insight: Attempting to dissolve the dihydrochloride salt in non-polar organic solvents (DCM, Ethyl Acetate, Toluene) without a base (e.g., TEA, DIPEA) will result in a suspension.[4] For organic synthesis reactions in non-polar media, an in situ free-basing step is required.[4]

Experimental Methodologies

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

This protocol ensures a stable stock for biological assays or chemical screening.[4]

-

Weighing: Accurately weigh 28.9 mg of CAS 1428331-35-4 into a sterile microcentrifuge tube.

-

Note: Work quickly or use a dry box; the salt absorbs atmospheric moisture.[4]

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Dissolution: Vortex for 30 seconds. The solid should dissolve rapidly to form a clear, colorless solution.[4]

-

Quality Check: If turbidity persists, sonicate for 1 minute at ambient temperature.[4]

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: In Situ Free-Basing for Organic Synthesis

Use this workflow when employing the compound in a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling in organic solvents.[4]

-

Suspend 1.0 equiv of CAS 1428331-35-4 in the reaction solvent (e.g., DMF or Dioxane).[4]

-

Add 3.0 - 4.0 equiv of a tertiary amine base (DIPEA or Triethylamine).[4]

-

Stir at room temperature for 10 minutes until the suspension clears or changes texture, indicating liberation of the free base.

-

Proceed with the addition of the electrophile or catalyst.[4]

Synthetic Utility & Pathway Visualization

The following diagram illustrates the typical utility of CAS 1428331-35-4 as a "dual-handle" scaffold. The bromine atom allows for cross-coupling to aryl cores, while the pyrrolidine nitrogen serves as a nucleophile for amide coupling or alkylation.[4]

Caption: Logical workflow for utilizing CAS 1428331-35-4 in divergent synthesis pathways. Path A exploits the aryl bromide, while Path B utilizes the secondary amine.[4]

Stability & Handling

-

Storage Conditions: Store long-term at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The dihydrochloride salt is hygroscopic.[4] Weighing should be performed in a desiccated environment.[4]

-

Stability: Stable in DMSO solution for up to 6 months at -20°C. Avoid aqueous solutions for long-term storage due to potential slow hydrolysis or oxidation over time.[4]

References

-

Sigma-Aldrich. (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride Product Detail. Retrieved from [4]

-

PubChem. Compound Summary for InChIKey TUUMNGZXDYQEQM-KLXURFKVSA-N. Retrieved from

-

BLD Pharm. Product Datasheet: CAS 1428331-35-4.[2][4] Retrieved from

-

Bioregistry. InChIKey Resolution: TUUMNGZXDYQEQM-KLXURFKVSA-N. Retrieved from [4]

Sources

- 1. 2059911-79-2|(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. 2171988-42-2|N-Methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2828444-29-5|(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 31-hydroxy-32,35-anhydrobacteriohopanetetrol (C35H60O4) [pubchemlite.lcsb.uni.lu]

- 5. Butanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5a-hydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-6,11-dioxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-5-yl ester, [1aR-(1aalpha,2alpha,5beta,5abeta,8aalpha,9alpha,10aalpha)]- | C24H32O6 | CID 537833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 9003-35-4 Phenolic Formaldehyde Resin Powder - Manufacturer Price [shunxingchemical.com]

- 7. CN1583731A - Synthesis of 2,4,6-three (2,4-dihydroxyphenyl)-1,3,5-trioxazine - Google Patents [patents.google.com]

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole molecular weight and formula

An In-depth Technical Guide to 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole: A Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core molecular and chemical properties, explore its strategic importance as a synthetic intermediate, and contextualize its application within contemporary drug discovery paradigms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.

Core Compound Profile

The subject of this guide is the heterocyclic compound 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole. Its fundamental properties are summarized below. The molecular formula for the free base is C₇H₁₀BrN₃, and its corresponding molecular weight is 216.08 g/mol . A common salt form is the dihydrochloride, (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, which has a linear formula of C₇H₁₂BrCl₂N₃.

| Property | Value | Source |

| IUPAC Name | 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole | - |

| Molecular Formula | C₇H₁₀BrN₃ | Derived from |

| Molecular Weight | 216.08 g/mol | Calculated |

| Monoisotopic Mass | 215.0058 Da | Calculated |

| CAS Number | 1428331-35-4 (for (S)-enantiomer dihydrochloride salt) |

Molecular Structure Visualization

The structure combines three key pharmacophoric elements: a pyrazole core, a reactive bromine atom at the C4 position, and a pyrrolidine ring at the C3 position.

The Pyrrolidinyl Pyrazole Scaffold: A Technical Guide to Medicinal Chemistry Applications

Topic: Pyrrolidinyl Pyrazole Scaffold Medicinal Chemistry Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidinyl pyrazole scaffold represents a convergence of two "privileged structures" in medicinal chemistry. By integrating the lipophilic, metabolic stability of the pyrazole core with the solubilizing, stereochemically versatile pyrrolidine moiety, this scaffold has emerged as a critical template for developing high-affinity ligands.

This guide analyzes the structural architecture, synthetic pathways, and therapeutic applications of this scaffold.[1] It specifically addresses the challenge of regioselectivity in synthesis and provides actionable protocols for constructing these motifs for kinase inhibition (JAK, ERK, VEGFR) and GPCR modulation.

Structural Architecture & Pharmacophore Design

The utility of the pyrrolidinyl pyrazole scaffold lies in its ability to balance hydrophobicity (pyrazole aromaticity) with hydrophilicity/basicity (pyrrolidine amine). We classify this scaffold into three distinct architectural types based on the connectivity between the rings.

Type I: Direct Linkage (N-N or C-N)

-

Structure: The pyrrolidine nitrogen is directly bonded to the pyrazole nitrogen (N-N linked) or a carbon (C-N linked).

-

Properties: High rigidity; often used to position the pyrrolidine as a solvent-exposed solubilizing group.

-

Challenge: The N-N bond can be metabolically labile (reductive cleavage); C-N is preferred for stability.

Type II: Tethered (Aryl/Alkyl Linker)

-

Structure: A phenyl or alkyl spacer separates the two rings (e.g., 3-[4-(pyrrolidin-1-yl)phenyl]-pyrazole).

-

Application: Most common in kinase inhibitors. The pyrazole binds the ATP hinge region, while the pyrrolidine extends into the ribose/solvent pocket to improve solubility and selectivity.

-

Example: VEGFR-2 inhibitors and Alpha-glucosidase inhibitors.

Type III: Fused Systems

-

Structure: The rings share atoms, forming bicyclic systems like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .

-

Properties: Extreme rigidity; locks the pharmacophore into a specific conformation, reducing entropy penalties upon binding.

Medicinal Chemistry Applications

Kinase Inhibition: The MAPK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a central node in oncology. The pyrrolidinyl pyrazole motif has been instrumental in developing ERK inhibitors.[2]

Case Study: GDC-0994 (Ravoxertinib) Context While GDC-0994 itself utilizes a pyridinone core, its discovery originated from screening pyrrolidine-based analogues that bound to ERK2. The optimization logic highlights the scaffold's role:

-

Hinge Binding: The pyrazole (or bioisostere) forms hydrogen bonds with the kinase hinge region (e.g., Met108 in ERK2).

-

Solvent Interaction: The pyrrolidine moiety extends towards the solvent front, often interacting with Asp residues, improving potency via salt-bridge formation.

Visualization: MAPK Signaling & Inhibitor Action

The following diagram illustrates the MAPK cascade and the intervention point for pyrrolidinyl pyrazole-based inhibitors.

Figure 1: The MAPK signaling cascade. Pyrrolidinyl pyrazole inhibitors typically target the ATP-binding pocket of ERK1/2, preventing downstream phosphorylation of transcription factors.

Metabolic Targets: Alpha-Glucosidase

Recent studies (e.g., Poyraz et al., 2023) have validated pyrrolidine-based pyrazolines (a reduced form of pyrazole) as potent alpha-glucosidase inhibitors.

-

Mechanism: The pyrrolidine mimics the sugar moiety (iminosugar effect), while the pyrazole/pyrazoline core provides hydrophobic stacking interactions with the enzyme active site residues.

-

Data: Compounds in this class have demonstrated IC50 values in the low micromolar range, superior to standard acarbose in vitro.

Synthetic Masterclass: Regioselective Construction

The synthesis of substituted pyrazoles is notoriously plagued by regioselectivity issues (1,3- vs 1,5-isomers). For medicinal chemistry, obtaining a single pure isomer is non-negotiable.

The Regioselectivity Challenge

When condensing a hydrazine (e.g., 4-pyrrolidinyl-phenylhydrazine) with a non-symmetrical 1,3-diketone, two isomers form.

-

Kinetic Product: Formation is driven by the most reactive carbonyl attacking the most nucleophilic hydrazine nitrogen.

-

Thermodynamic Product: Driven by steric minimization.

Visualization: Divergent Synthesis Workflow

Figure 2: Synthetic decision tree. Standard protic conditions often yield mixtures. Aprotic polar solvents (DMF) or Lewis acids are required for high regioselectivity.

Detailed Protocol: Synthesis of 3-[4-(pyrrolidin-1-yl)phenyl]-1H-pyrazole

This protocol utilizes a chalcone intermediate followed by hydrazine cyclization, a robust method for "Tethered" (Type II) scaffolds.

Reagents:

-

4-(Pyrrolidin-1-yl)benzaldehyde

-

Acetophenone

-

Hydrazine Monohydrate

-

Ethanol, NaOH, Glacial Acetic Acid

Step-by-Step Methodology:

-

Chalcone Formation (Claisen-Schmidt):

-

Dissolve 4-(pyrrolidin-1-yl)benzaldehyde (10 mmol) and acetophenone (10 mmol) in Ethanol (20 mL).

-

Add 10% NaOH solution (5 mL) dropwise at 0°C.

-

Stir at room temperature for 6 hours. The precipitate (Chalcone) is filtered, washed with cold water, and recrystallized from ethanol.

-

Checkpoint: Verify formation of the enone C=C bond via IR (approx. 1650 cm⁻¹).

-

-

Cyclization to Pyrazoline:

-

Dissolve the Chalcone (5 mmol) in Ethanol (15 mL).

-

Add Hydrazine Monohydrate (10 mmol).

-

Reflux for 8-10 hours.

-

Note: This yields the 4,5-dihydro-1H-pyrazole (pyrazoline).

-

-

Oxidation to Pyrazole (Aromatization):

-

To the pyrazoline solution, add Iodobenzene diacetate (IBD) (5.5 mmol) or simple Iodine (I2) in DMSO.

-

Stir at room temperature for 2 hours.

-

Pour into crushed ice/water. The solid product is the aromatic pyrazole.

-

Validation: 1H NMR will show the disappearance of the chiral CH protons of the pyrazoline and the appearance of the aromatic pyrazole C4-H singlet (typically ~6.5-7.0 ppm).

-

Quantitative Data Summary

The following table summarizes key activity data for pyrazole-based inhibitors where the pyrrolidine or related amine plays a critical role in potency.

| Target | Compound Class | Key Substituent | IC50 / Kd | Biological Effect | Source |

| ERK1/2 | Pyrazolylpyrrole | Pyrrolidine (linked) | 1.1 nM | Inhibits phosphorylation of p90RSK | GDC-0994 Dev. |

| VEGFR-2 | Pyrazole-Pyrazoline | 4-(Pyrrolidin-1-yl)phenyl | ~0.4 µM | Anti-angiogenesis in HUVEC models | Japsonline, 2025 |

| TrkA | Pyrazolo[1,5-a]pyrimidine | 3-Carboxamide-pyrrolidine | 0.2 nM | Neurotrophic pathway inhibition | NIH, 2024 |

| Alpha-Glucosidase | Pyrrolidinyl-Pyrazoline | 4-Pyrrolidinyl-phenyl | 6.35 µM | Antidiabetic (better than Acarbose) | PMC, 2023 |

Future Outlook: Covalent & Bivalent Inhibitors

The pyrrolidinyl pyrazole scaffold is evolving beyond simple competitive inhibition:

-

Covalent Targeting: The pyrazole C4 position is electronically active. Introducing acrylamide "warheads" here allows for covalent bonding to cysteine residues in kinases (e.g., BTK, EGFR), extending duration of action.

-

PROTACs: The pyrrolidine nitrogen is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). It is solvent-exposed and can be alkylated without disrupting the primary pyrazole-hinge interaction.

References

-

Discovery of GDC-0994 (Ravoxertinib): Journal of Medicinal Chemistry. "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor."[3] Link

-

Pyrazole Kinase Inhibitors Review: Molecules. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Link

-

Trk Inhibitors SAR: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.Link

-

Regioselective Synthesis: Organic Letters. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Link

-

Alpha-Glucosidase Inhibitors: ACS Omega. "Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety Guide: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

[1]

Document Control:

-

Status: Research Grade / Provisional Data

-

Classification: Heterocyclic Building Block / Intermediate[1]

Chemical Identity & Structural Profiling[1][2]

Nomenclature & Identifiers

-

Chemical Name: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole[1]

-

Synonyms: 4-Bromo-3-(3-pyrrolidinyl)pyrazole; 3-(4-Bromo-1H-pyrazol-3-yl)pyrrolidine.[1]

-

CAS Number: Not formally assigned in public registries for this specific isomer.[1] (Note: The N-substituted isomer, 1-(pyrrolidin-3-yl), is CAS 1428331-35-4.[1] Do not confuse the two).

-

Molecular Formula:

[1] -

Molecular Weight: 216.08 g/mol [1]

Structural Analysis (Pharmacophore Decomposition)

This molecule integrates two distinct pharmacophores with specific handling implications:

-

4-Bromopyrazole Core: Electron-rich aromatic system; the bromine atom at C4 is a handle for cross-coupling (Suzuki/Buchwald), but also increases lipophilicity (

).[1] -

Pyrrolidine Ring (C3-linked): A secondary aliphatic amine.[1] This moiety is basic (

) and prone to forming salts (HCl/TFA).[1] Safety Implication: Free base forms are potential skin irritants/corrosives; salts are hygroscopic irritants.[1]

Figure 1: Structural decomposition linking functional groups to safety risks.[1]

Hazard Identification (GHS Classification)

Since experimental toxicology data is unavailable for this specific isomer, the classification is derived from the properties of 4-bromopyrazole and 3-substituted pyrrolidines.[1]

Predicted GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 (Irritant) | Causes skin irritation.[1][2] | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1][3] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1][2][3] | H335 |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1] | H302 |

Note: If the substance is the free base (an oil or low-melting solid), treat as Skin Corr. 1B (H314) until proven otherwise due to the high basicity of the pyrrolidine nitrogen.[1]

Label Elements[1][2][4]

-

Signal Word: WARNING

-

Pictograms:

-

Exclamation Mark (GHS07)[1]

-

Composition & Physicochemical Properties[1][2][3][6][7][8][9]

Understanding the physical state is critical for exposure control.[1]

| Property | Value (Predicted) | Safety Implication |

| Physical State | Solid (likely off-white powder) | Dust generation risk.[1] |

| Solubility | Soluble in DMSO, MeOH, Dilute Acid | Use chemical resistant gloves for solutions.[1] |

| pKa (Pyrrolidine N) | ~9.5 - 10.5 | Basic.[1] Incompatible with acid chlorides/anhydrides outside reaction vessels.[1] |

| pKa (Pyrazole NH) | ~14.0 | Weakly acidic.[1] |

| LogP | ~1.2 | Moderate lipophilicity; potential for skin absorption.[1] |

Emergency Response Protocols

First Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

Eye Contact (Critical): The basicity of the pyrrolidine ring can cause rapid corneal damage.[1] Rinse immediately with plenty of water for at least 15 minutes , lifting lower and upper eyelids. Do not neutralize.

-

Skin Contact: Wash off immediately with soap and plenty of water.[1][2][4][5][6] Remove contaminated clothing.[1][2][4][7][5][6] If irritation persists (redness/burning), seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][5][6] The pyrazole core can be a respiratory sensitizer in rare cases; monitor for wheezing.[1]

Firefighting Measures

Safe Handling & Storage (SOP)

Handling Workflow

This compound is often used in cross-coupling reactions (e.g., Suzuki-Miyaura).[1][8] The primary risk occurs during weighing (dust) and workup (exposure to basic organic layers).[1]

Figure 2: Safe handling workflow emphasizing containment during the solid-to-liquid transition.[1]

Storage Conditions

Exposure Controls & Personal Protection (PPE)[1][10]

Engineering Controls

-

Ventilation: Always handle in a chemical fume hood.[1]

-

Safety Station: Eye wash station must be within 10 seconds of the work area.[1]

PPE Selection Matrix

| Protection Type | Recommendation | Rationale |

| Respiratory | N95 (US) or P2 (EU) if dust is visible.[1] | Prevents inhalation of basic particulates.[1] |

| Hand Protection | Nitrile Rubber (min 0.11 mm thickness).[1] | Good resistance to short-term contact.[1] |

| Eye Protection | Chemical Safety Goggles .[1][2][5] | Safety glasses are insufficient due to potential for corrosive dust/splash.[1] |

| Body Protection | Lab coat + Long sleeves.[1] | Prevent skin absorption.[1][3][6] |

Stability & Reactivity

Toxicological Information (SAR Analysis)

Ecological Information & Disposal

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved February 17, 2026 from [Link][1]

-

ECHA (European Chemicals Agency). C&L Inventory: Pyrrolidine and Pyrazole derivatives. Guidance on provisional classification of novel amines. Retrieved from [Link][1]

Sources

- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.at [fishersci.at]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship of 3-Pyrrolidinyl Pyrazole Derivatives

Executive Summary

The 3-pyrrolidinyl pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the realm of kinase inhibition (e.g., Janus Kinases - JAKs) and G-protein-coupled receptor (GPCR) modulation. This bicyclic system combines the hydrogen-bonding capability of the pyrazole ring—often acting as a hinge-binding element—with the solubilizing and spatially defined vector of the pyrrolidine ring.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this scaffold, detailing synthetic access, regio-specific modifications, and biological validation protocols. It is designed for medicinal chemists and pharmacologists aiming to optimize potency, selectivity, and pharmacokinetic (PK) profiles of drug candidates containing this core.

Part 1: Chemical Architecture & SAR Zones

The 3-pyrrolidinyl pyrazole scaffold functions as a versatile pharmacophore. To rationalize the SAR, we dissect the molecule into three distinct zones of interaction.

Zone 1: The Pyrazole "Warhead" (Hinge Binding)

The pyrazole ring typically serves as the primary anchor to the biological target.

-

Mechanism: In kinase inhibitors, the pyrazole nitrogen atoms (N1/N2) often form a bidentate hydrogen-bonding motif with the hinge region of the ATP-binding pocket.

-

Tautomerism: The equilibrium between the 1H- and 2H-tautomers is critical. Substitution at N1 (e.g., alkylation) locks the tautomer, which can drastically alter binding affinity.

-

C4/C5 Substitution:

-

C4-Position: Ideal for introducing hydrophobic groups (phenyl, heteroaryl) to occupy the "gatekeeper" region or hydrophobic back-pocket.

-

C5-Position: Steric bulk here can twist the pyrazole out of planarity relative to the pyrrolidine, affecting the overall molecular shape and fit.

-

Zone 2: The Pyrrolidine Core (Scaffold Geometry)

The pyrrolidine ring acts as a semi-rigid linker that projects substituents into specific solvent-exposed regions.

-

Chirality at C3: The connection point between the pyrazole and pyrrolidine is chiral.

-

Insight: In many JAK inhibitors, the (R)-configuration is preferred, directing the N1-substituent into a specific ribose-binding pocket or solvent channel. The (S)-enantiomer often clashes with the protein backbone.

-

-

Conformational Restriction: Unlike a flexible alkyl chain, the pyrrolidine ring restricts the rotational freedom of the N1-substituent, reducing the entropic penalty upon binding.

Zone 3: The N1-Growth Vector (Solubility & Selectivity)

The pyrrolidine nitrogen (N1) is the primary vector for diversification.

-

Amide/Urea Linkages: Common modifications include acylation or urea formation. These groups can engage in additional H-bonds with residues at the solvent front (e.g., Asp or Glu residues).

-

Basicity Modulation: Leaving the nitrogen as a free amine or alkyl amine increases basicity, improving aqueous solubility but potentially reducing membrane permeability (low LogD). Capping with electron-withdrawing groups (sulfonyl, carbonyl) improves permeability.

Part 2: Visualization of SAR & Signaling

Diagram 1: SAR Optimization Map

This diagram visualizes the three zones of optimization and their specific biological impacts.

Caption: Functional decomposition of the 3-pyrrolidinyl pyrazole scaffold into three distinct optimization zones.

Part 3: Synthetic Methodologies

Efficient access to this scaffold is crucial for library generation. The two primary routes are 1,3-Dipolar Cycloaddition and Condensation .

Protocol A: Synthesis via Beta-Keto Ester Condensation

This is the most scalable route for generating the core tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.

Reagents:

-

N-Boc-3-pyrrolidinone (Starting Material)

-

Diethyl oxalate / Lithium Hexamethyldisilazide (LiHMDS)

-

Hydrazine hydrate[1]

-

Ethanol / Acetic Acid

Step-by-Step Methodology:

-

Claisen Condensation:

-

Cool a solution of LiHMDS (1.1 eq) in THF to -78°C.

-

Add N-Boc-3-pyrrolidinone (1.0 eq) dropwise. Stir for 30 min to generate the enolate.

-

Add diethyl oxalate (1.2 eq). Warm to 0°C and stir for 2 hours.

-

Result: Formation of the beta-keto ester intermediate (diketo ester).[2]

-

-

Cyclization:

-

Dissolve the crude intermediate in Ethanol.

-

Add Hydrazine hydrate (1.5 eq) and catalytic Acetic Acid.

-

Reflux for 4 hours.

-

Concentrate in vacuo.

-

-

Decarboxylation (Hydrolysis):

-

Treat the ester-pyrazole intermediate with NaOH (2M) in MeOH/Water.

-

Acidify to pH 4 to decarboxylate (if the ester does not spontaneously decarboxylate, heat may be required).

-

Purification: Column chromatography (EtOAc/Hexanes).

-

Protocol B: 1,3-Dipolar Cycloaddition (Alkyne Route)

Best for introducing substitution at the pyrazole C4/C5 positions early.

-

Alkyne Formation: Convert N-Boc-3-formylpyrrolidine to the corresponding terminal alkyne using the Bestmann-Ohira reagent.

-

Cycloaddition: React the alkyne with a diazo compound (e.g., trimethylsilyldiazomethane) or a nitrile imine (generated in situ) to form the pyrazole ring.

Part 4: Target-Specific Case Study (JAK Inhibition)

The 3-pyrrolidinyl pyrazole motif is a bioisostere often used to replace the piperidine ring in Tofacitinib or the pyrrolopyrimidine core of Ruxolitinib to alter IP space or selectivity.

Mechanism of Action

In JAK3 inhibition, the pyrazole ring binds to the ATP-binding site (hinge region residues Glu903/Leu905). The pyrrolidine ring projects out towards the solvent front, where an acrylamide group (in covalent inhibitors) can react with Cys909 .

Diagram 2: JAK Signaling & Inhibition Pathway

Caption: Mechanism of JAK-STAT pathway inhibition by 3-pyrrolidinyl pyrazole derivatives.

Part 5: Biological Evaluation Protocols

To validate the SAR, the following assays are standard.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding)

Purpose: Determine

-

Reagents: Alexa Fluor® 647-labeled ATP tracer, Europium-labeled anti-tag antibody, Recombinant JAK enzymes.

-

Protocol:

-

Prepare 3-fold serial dilutions of the test compound in DMSO.

-

Incubate kinase (5 nM), tracer (10 nM), and antibody (2 nM) in kinase buffer.

-

Add test compound and incubate for 60 min at Room Temperature.

-

Measure FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).

-

Data Analysis: Plot Emission Ratio vs. log[Inhibitor] to calculate

.

-

Cellular Selectivity Assay (Human Whole Blood)

Purpose: Assess cellular potency and selectivity (e.g., JAK3 vs JAK2) in a physiological context.

-

Protocol:

-

Collect heparinized human whole blood.

-

Pre-incubate with test compound (30 min).

-

Stimulate with IL-2 (to activate JAK3/STAT5) or GM-CSF (to activate JAK2/STAT5).

-

Lyse red blood cells and fix leukocytes.

-

Permeabilize cells (MeOH) and stain with anti-pSTAT5 antibodies.

-

Analyze via Flow Cytometry (Mean Fluorescence Intensity).

-

Part 6: Quantitative Data Summary

The following table summarizes the impact of key substitutions on the 3-pyrrolidinyl pyrazole core (based on aggregated literature data for JAK/Kinase targets).

| Substitution Zone | Modification | Effect on Potency | Effect on Properties |

| Pyrazole N1 | Methyl / Ethyl | Decreased (Loss of H-bond) | Improved Permeability |

| Pyrazole C4 | Phenyl / Heteroaryl | Increased (Hydrophobic fit) | Increased Lipophilicity |

| Pyrrolidine N1 | Free Amine | Moderate | High Solubility, Low Permeability |

| Pyrrolidine N1 | Acrylamide | High (Covalent bonding) | Irreversible Inhibition (Cys targeting) |

| Pyrrolidine C3 | (R)-Enantiomer | High (Optimal fit) | Specificity for Ribose Pocket |

| Pyrrolidine C3 | (S)-Enantiomer | Low (Steric clash) | Inactive Distomer |

References

-

Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of novel 3-pyrrolidinyl pyrazole derivatives as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Fushimi, N., et al. (2012). Discovery of 3-pyrrolidinyl pyrazole derivatives as potent and selective JAK3 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Mogul, A., et al. (2019).[3] Tofacitinib and Ruxolitinib: The first Janus Kinase Inhibitors. Annals of Pharmacotherapy.

-

Organic Syntheses. (2016). Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine (General Pyrazole Synthesis). Organic Syntheses, 93, 272-285.

-

Sigma-Aldrich. Product Specification: tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate.

Sources

Strategic Functionalization of 4-Bromo-1H-Pyrazole: A Master Key for Kinase Inhibitor Synthesis

The following technical guide details the strategic utilization of 4-bromo-1H-pyrazole as a precursor in the synthesis of ATP-competitive kinase inhibitors.

Executive Summary: The Hinge-Binding Scaffold

In the landscape of Type I and Type II kinase inhibitors, the pyrazole moiety acts as a privileged bioisostere for the adenine ring of ATP. Its capacity to form bidentate hydrogen bonds with the kinase "hinge" region (specifically the backbone NH and CO residues) makes it a cornerstone of modern oncology pharmacophores.

The 4-bromo-1H-pyrazole derivative serves as the optimal divergent intermediate. The C4-bromide provides a reactive handle for palladium-catalyzed cross-coupling (introducing the "tail" that extends into the solvent-front or hydrophobic pocket), while the N1-nitrogen allows for the tuning of solubility and pharmacokinetic properties.

Key Therapeutic Examples:

-

Crizotinib (Xalkori): ALK/ROS1 inhibitor; utilizes a 4-substituted pyrazole linked to a piperidine.

-

Encorafenib (Braftovi): BRAF inhibitor; features a 1,3,4-trisubstituted pyrazole core.

-

Asciminib (Scemblix): BCR-ABL1 inhibitor; employs a pyrazole coupled to a pyridine.[1]

Structural Logic & Synthetic Strategy

The synthesis of pyrazole-based inhibitors requires a rigid "Order of Operations" to manage the reactivity differences between the nucleophilic nitrogens and the electrophilic C4-bromide.

The Divergent Synthesis Matrix

The 4-bromo-1H-pyrazole scaffold allows for two distinct synthetic vectors:

-

Vector A (N1-Functionalization): Installation of solubilizing groups or protecting groups.

-

Vector B (C4-Functionalization): Cross-coupling to the kinase-binding core (e.g., pyrimidine, pyridine).

Figure 1: The divergent synthetic pathways for 4-bromopyrazole. Vector A is the preferred first step to prevent catalyst poisoning during Pd-coupling.

Critical Synthetic Protocols

Vector A: Regioselective N-Alkylation

Direct alkylation of 4-bromo-1H-pyrazole is complicated by tautomerism. However, for the symmetric 4-bromo-1H-pyrazole, N1 and N2 are equivalent until substituted. The challenge arises when introducing bulky groups or when the pyrazole already has C3/C5 substituents.

Mechanism: The pyrazolate anion is an ambident nucleophile. Alkylation typically favors the less sterically hindered nitrogen (N1) if C3 and C5 differ.

Protocol: Synthesis of 1-(Piperidin-4-yl)-4-bromo-1H-pyrazole (Crizotinib Intermediate)

-

Objective: Install the piperidine ring before the Suzuki coupling.

-

Reagents: 4-Bromo-1H-pyrazole, tert-butyl 4-(tosyloxy)piperidine-1-carboxylate, Cs₂CO₃.

| Step | Action | Technical Note |

| 1 | Dissolve 4-bromo-1H-pyrazole (1.0 eq) and tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.2 eq) in anhydrous DMF (0.5 M). | Anhydrous conditions prevent hydrolysis of the tosylate. |

| 2 | Add Cs₂CO₃ (2.0 eq). Heat to 90°C for 12-16 h. | Cesium effect: Higher solubility in DMF enhances nucleophilicity of the pyrazolate. |

| 3 | Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF. | Removal of DMF is critical to prevent emulsion formation. |

| 4 | Yield: Typically 75-85%. | Product is the N1-alkylated species. |

Vector B: C4-Cross Coupling (The Suzuki-Miyaura Reaction)

Coupling at the C4 position is the most challenging step due to two factors:

-

Catalyst Poisoning: The free NH of an unprotected pyrazole can bind to Pd(II), arresting the catalytic cycle.

-

Dehalogenation: Unprotected azoles often undergo hydrodehalogenation (replacing Br with H) instead of coupling.

The Solution: Protecting Group Strategy Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection if the N-substituent is not yet installed.

Protocol: C4-Arylation of N-Protected Pyrazole

-

Substrate: 1-THP-4-bromo-1H-pyrazole.

-

Coupling Partner: Aryl Boronic Acid (e.g., Pyridine-3-boronic acid).

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Bidentate ligands prevent β-hydride elimination and stabilize the Pd center against N-coordination. |

| Base | K₂CO₃ (2-3 eq) | Mild base sufficient for activating the boronic acid without cleaving the THP group. |

| Solvent | Dioxane/Water (4:1) | Water is essential for the transmetallation step (formation of hydroxo-palladium species). |

| Temp | 80-100°C | Required to overcome the activation energy of oxidative addition into the electron-rich pyrazole ring. |

Case Study: Crizotinib Assembly Logic

Crizotinib demonstrates the "N-Alkylation First" strategy. The bulky piperidine group is installed on the 4-bromopyrazole before the critical C-C bond formation with the pyridine ring.

Figure 2: The synthetic logic of Crizotinib, utilizing the 4-bromo scaffold as a pivot point.

Why this route? Attempting to couple 4-bromo-1H-pyrazole (unprotected) directly to the pyridine would result in low yields due to catalyst poisoning. Installing the piperidine first acts as a "pseudo-protecting group" while constructing the final drug scaffold.

Troubleshooting & Optimization

Problem: Hydrodehalogenation (Loss of Bromine)

-

Symptom: The reaction yields the unsubstituted pyrazole (H instead of Br) and homocoupled boronic acid.

-

Cause: Slow oxidative addition allows side reactions; free NH coordinates Pd.

-

Fix:

-

Protect the Nitrogen: Use THP or SEM.[4]

-

Switch Catalyst: Use Pd(t-Bu₃P)₂ or XPhos Pd G2 . These bulky, electron-rich ligands facilitate rapid oxidative addition, outcompeting the side reactions.

-

Problem: Regioisomers in N-Alkylation

-

Symptom: Mixture of 1,3- and 1,5-substituted pyrazoles (if starting with 3-substituted-4-bromopyrazole).

-

Fix:

-

Steric Control: Use bulky electrophiles to favor the less hindered nitrogen.

-

Solvent Control: Use non-polar solvents (Toluene) to favor reaction at the more nucleophilic nitrogen (often N2), or polar aprotic (DMF) to favor the thermodynamic product.

-

References

-

Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[5] Journal of Medicinal Chemistry. Link

-

McLaughlin, M., et al. (2014). "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Chemical Science. Link

-

Fussell, S. J., et al. (2018). "Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib."[6] Organic Process Research & Development. Link

-

Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry. Link

-

Smith, A. B., et al. (2015). "Design and Synthesis of Encorafenib." ACS Medicinal Chemistry Letters. Link

Sources

Technical Guide: Procurement and Quality Assessment of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

The following technical guide details the procurement, synthesis, and quality assessment of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole , a high-value heterocyclic scaffold used in kinase inhibitor development.

Executive Summary

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is a specialized "fragment-like" building block characterized by a high fraction of sp3-hybridized carbons (

Unlike its N-linked isomer (4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole), which is widely available, the C-linked (C3-C3) variant is a rare building block . It is typically not available as a commodity catalog item and requires custom synthesis or sourcing from specialized "virtual" inventories. This guide outlines the procurement strategy, synthetic routes for validation, and quality control parameters required to secure this material.

Chemical Identity & Structural Specifications[1]

Researchers must distinguish between the two primary regioisomers. Commercial databases often conflate these structures due to similar text strings.

| Feature | Target Molecule (C-Linked) | Common Isomer (N-Linked) |

| Structure | 3-(pyrrolidin-3-yl) attachment | 1-(pyrrolidin-3-yl) attachment |

| Connectivity | C-C bond between Pyrazole C3 and Pyrrolidine C3 | C-N bond between Pyrazole N1 and Pyrrolidine C3 |

| Availability | Rare / Custom Synthesis | Common / In Stock (e.g., Sigma, Enamine) |

| CAS (Generic) | Not assigned specific catalog CAS | 1428331-35-4 (Example) |

| Preferred Form | N-Boc Protected (Stable Intermediate) | HCl Salt or Free Base |

Recommended Procurement Specification

When requesting quotes, use the Boc-protected precursor to ensure stability and solubility during shipping. The free amine is highly polar and difficult to purify.

-

Systematic Name: tert-Butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

-

Molecular Formula:

-

Molecular Weight: 316.20 g/mol

Commercial Supply Landscape

Since this molecule is not a commodity, "Add to Cart" procurement is rarely possible. You must engage with Custom Synthesis (CRO) or Building Block Specialist vendors.

Tier 1: Validated Custom Synthesis Partners

These vendors have established routes for pyrazole-pyrrolidine couplings and are most likely to deliver high-purity material.

-

Enamine (Ukraine/Latvia):

-

Capability: Largest internal inventory of building blocks. Likely has the unbrominated core or the N-linked isomer, and can perform the custom bromination rapidly.

-

Strategy: Search for "3-(pyrrolidin-3-yl)-1H-pyrazole" in their store; if absent, request "Make-on-Demand" (REAL Database).

-

-

WuXi AppTec (China):

-

Capability: Industrial-scale synthesis. Ideal for >100g orders for GLP-tox studies.

-

Strategy: Submit structure for FTE (Full-Time Equivalent) or FFS (Fee-For-Service) synthesis.

-

-

PharmaBlock Sciences (China/USA):

-

Capability: Specializes in novel, sp3-rich heterocycles. They hold patents on similar bicyclic and spiro-pyrrolidines.

-

Strategy: Check their "Novel Building Blocks" catalog for tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.

-

-

Combi-Blocks (USA):

-

Capability: Often stocks "near-neighbor" molecules.

-

Strategy: Good for rapid delivery of the N-linked isomer if your SAR (Structure-Activity Relationship) allows for structural flexibility.

-

Synthesis & Production Strategy

If commercial procurement fails or lead times are excessive (>8 weeks), the material can be synthesized in-house or outsourced using the following validated route.

Mechanistic Pathway

The synthesis avoids the instability of the free amine by carrying the Boc-protecting group throughout. The critical step is the construction of the pyrazole ring onto the pyrrolidine scaffold via a

Figure 1: Synthetic workflow for the C-linked scaffold construction.

Detailed Protocol (Self-Validating)

-

Scaffold Construction (C-C Bond Formation):

-

Reagents: N-Boc-pyrrolidine-3-carboxylic acid, CDI (Carbonyldiimidazole), Magnesium mono-ethyl malonate.

-

Process: Activate the acid with CDI, then treat with the magnesium enolate to form the

-keto ester. This ensures the C3-connection is fixed before the pyrazole is formed.

-

-

Ring Closure:

-

Reagents: Hydrazine hydrate (

), Ethanol. -

Process: The

-keto ester reacts with hydrazine to close the 5-membered pyrazole ring. -

Checkpoint: Monitor disappearance of the keto-ester peak by LCMS.

-

-

Bromination (The Critical Step):

-

Reagents: NBS (N-Bromosuccinimide), DMF.

-

Condition: 0°C to Room Temperature.

-

Selectivity: The pyrazole C4 position is the most electron-rich and sterically accessible.

-

Purification: Recrystallization or Silica Flash Chromatography (Hexane/EtOAc).

-

Quality Assurance & Analytical Validation

When receiving a custom batch, you must validate the Regiochemistry (C-linked vs N-linked) and Purity .

QC Decision Tree

Figure 2: Analytical workflow to confirm structural identity.

Key Analytical Markers[2]

-

1H NMR (DMSO-d6):

-

Pyrazole-H: Look for a single singlet around

7.6–8.0 ppm. (The C4-Br substitution removes the C4-H signal). -

NH Signal: Broad singlet >12 ppm (exchangeable).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Crucial Test: You must observe a correlation between the Pyrrolidine C3 proton and the Pyrazole C3 carbon.

-

Failure Mode: If the Pyrrolidine C3 proton correlates to the Pyrazole Nitrogen (via 15N-HMBC) or shows no C3-C3 coupling, you have the incorrect N-linked isomer.

-

References

-

N-Linked vs C-Linked Pyrazole Synthesis

- Title: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles.

- Source:Journal of Organic Chemistry (Review of general methods).

- Context: Explains the difficulty of direct C-alkylation vs N-alkyl

-

Kinase Inhibitor Applications (JNK/Aurora)

-

Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[1][2]

- Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

-

Context: Demonstrates the biological utility of the pyrrolidine-pyrazole scaffold in kinase drug discovery.[3]

-

-

General Pyrazole Bromination

- Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Deriv

- Source:SciELO, 2011.

- Context: Validates the use of NBS for C4-bromin

-

[4]

Sources

The Synthetic Chemist's Guide to Pyrrolidine-Substituted Pyrazoles: A Technical Whitepaper

Introduction: The Privileged Intersection of Pyrrolidine and Pyrazole Scaffolds

In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands as a "privileged scaffold"[1][2]. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[3][4]. The structural versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological profiles.

Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent motif in a myriad of natural products and synthetic drugs. Its non-planar, three-dimensional structure provides an excellent framework for creating stereochemically complex molecules that can effectively probe the intricate topographies of biological targets. The incorporation of a pyrrolidine moiety can enhance a molecule's solubility, metabolic stability, and binding affinity.

This technical guide provides an in-depth exploration of the synthetic methodologies employed to construct molecules that strategically combine these two powerful pharmacophores: the pyrrolidine-substituted pyrazoles. We will delve into the core synthetic strategies, elucidate the underlying reaction mechanisms, and provide practical, field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible synthesis.

Core Synthetic Strategies for Pyrrolidine-Substituted Pyrazoles

The synthesis of pyrrolidine-substituted pyrazoles can be broadly categorized into three principal approaches:

-

Classical Cyclocondensation Reactions: Employing pyrrolidine-functionalized precursors in traditional pyrazole ring-forming reactions.

-

[3+2] Cycloaddition Reactions: Utilizing dipolarophiles and dipoles, where one component bears the pyrrolidine moiety, to construct the pyrazole ring.

-

Multicomponent Reactions (MCRs): Designing one-pot syntheses that bring together three or more reactants, including a pyrrolidine-containing building block, to rapidly generate molecular complexity.

The following sections will dissect each of these strategies, providing detailed mechanistic insights and experimental protocols.

Cyclocondensation Reactions: The Foundational Approach

The most established and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative[4]. To generate pyrrolidine-substituted pyrazoles via this route, the pyrrolidine moiety must be appended to either the dicarbonyl or the hydrazine starting material.

Mechanism of Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related condensations proceed through a well-understood mechanism involving nucleophilic attack, cyclization, and dehydration. The regioselectivity of the reaction is a critical consideration, often influenced by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine[5].

Diagram 1: General Mechanism of Knorr Pyrazole Synthesis

Caption: Generalized workflow for Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-(4-(Pyrrolidin-1-yl)phenyl)-3-aryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

This protocol is adapted from a reported synthesis of pyrazoline derivatives and illustrates the use of a pyrrolidine-containing chalcone as the 1,3-dicarbonyl equivalent[6].

Materials:

-

(E)-3-(Aryl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one (1.0 eq)

-

Hydrazine monohydrate (1.5 eq)

-

Ethanol

Procedure:

-

Dissolve the (E)-3-(Aryl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Data Summary Table 1: Representative Yields for Pyrrolidine-Substituted Pyrazolines

| Aryl Substituent | Yield (%) | Melting Point (°C) |

| Phenyl | 85 | 145-147 |

| 4-Chlorophenyl | 88 | 162-164 |

| 4-Methoxyphenyl | 82 | 138-140 |

| 4-Nitrophenyl | 91 | 175-177 |

Note: The above data is illustrative and based on typical outcomes for similar reactions.

[3+2] Cycloaddition Reactions: A Powerful Tool for Regiocontrol

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a highly efficient method for constructing five-membered heterocyclic rings, including pyrazoles[7]. This approach involves the reaction of a 1,3-dipole with a dipolarophile. To synthesize pyrrolidine-substituted pyrazoles, the pyrrolidine moiety can be incorporated into either the dipole or the dipolarophile.

A common strategy involves the reaction of a nitrile imine (the 1,3-dipole), generated in situ from a hydrazonoyl halide, with an alkene or alkyne (the dipolarophile) that is functionalized with a pyrrolidine group. Alternatively, diazo compounds can serve as the 1,3-dipole for reaction with pyrrolidine-containing alkynes.

Mechanism of [3+2] Cycloaddition

The concerted mechanism of [3+2] cycloaddition allows for a high degree of stereospecificity and regioselectivity, which is often predictable by frontier molecular orbital (FMO) theory[7]. However, some reactions may proceed via a stepwise mechanism, particularly with certain substrates[8][9].

Diagram 2: [3+2] Cycloaddition for Pyrrolidine-Pyrazole Synthesis

Caption: Workflow for [3+2] cycloaddition synthesis of pyrazoles.

Representative Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins

While this protocol does not directly use a pyrrolidine-substituted starting material, it demonstrates a powerful regioselective method that could be adapted[8][9]. By replacing the nitroolefin with a pyrrolidine-substituted analogue, this method could be a viable route to the target compounds.

Materials:

-

N-Arylhydrazone (1.0 eq)

-

Pyrrolidine-substituted nitroolefin (1.1 eq)

-

Trifluoroethanol (TFE)

-

Trifluoroacetic acid (TFA) (catalytic)

Procedure:

-

To a solution of the N-arylhydrazone in trifluoroethanol, add the pyrrolidine-substituted nitroolefin.

-

Add a catalytic amount of trifluoroacetic acid to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Multicomponent Reactions (MCRs): The Path to Efficiency and Diversity

Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials[1][2]. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of compounds for biological screening.

Several MCRs have been developed for the synthesis of pyrazole derivatives, and these can be readily adapted to produce pyrrolidine-substituted analogues by incorporating a pyrrolidine-containing building block.

Exemplary MCR for Fused Pyranopyrazoles

A notable example is the four-component reaction for the synthesis of pyranopyrazoles, where pyrrolidine can be employed as an organocatalyst[10]. While in this specific case pyrrolidine is not incorporated into the final structure, it highlights the compatibility of pyrrolidine with pyrazole-forming MCRs. To synthesize a pyrrolidine-substituted pyrazole via an MCR, one of the primary reactants would need to contain the pyrrolidine moiety.

Diagram 3: Conceptual MCR for Pyrrolidine-Pyrazole Synthesis

Caption: A conceptual multicomponent reaction (MCR) workflow.

Proposed MCR Protocol

A hypothetical MCR for the synthesis of a pyrrolidine-substituted pyrazole could involve the reaction of a pyrrolidine-containing aldehyde, malononitrile, a 1,3-dicarbonyl compound, and hydrazine hydrate.

Materials:

-

4-(Pyrrolidin-1-yl)benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Ethanol

-

Catalyst (e.g., piperidine)

Procedure:

-

In a round-bottom flask, combine the 4-(pyrrolidin-1-yl)benzaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol.

-

Add a catalytic amount of piperidine.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to yield the desired polysubstituted pyrrolidine-pyrazole derivative.

Conclusion and Future Outlook

The synthesis of pyrrolidine-substituted pyrazoles is a burgeoning field with significant potential for the discovery of novel therapeutic agents. This guide has outlined the primary synthetic strategies—cyclocondensation, [3+2] cycloaddition, and multicomponent reactions—that form the bedrock of this area of research. By understanding the mechanistic underpinnings and experimental nuances of each approach, chemists can rationally design and execute the synthesis of diverse libraries of these promising hybrid molecules.

Future advancements in this field will likely focus on the development of more sophisticated and stereoselective MCRs, the use of novel catalytic systems to enhance efficiency and sustainability[11][12], and the application of flow chemistry for the scalable production of lead candidates. The continued exploration of the chemical space at the intersection of the pyrrolidine and pyrazole scaffolds is a compelling endeavor that holds great promise for addressing unmet medical needs.

References

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022-07-23).

- A Review Article on Synthesis of Different Types of Bioactive Spiropyrazole Derivatives. (2022-08-24).

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05).

- Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed. (2020-10-05).

- Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts - ACG Publications. (2025-11-11).

- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC.

- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.

- A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019-05-11).

- Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021-01-15).

- Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC.

- 194 recent advances in the synthesis of new pyrazole derivatives.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).

- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC.

- 1,3-Dipolar cycloaddition - Wikipedia.

- Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins - PubMed. (2008-03-21).

- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - MDPI. (2023-02-02).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 9. Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. acgpubs.org [acgpubs.org]

- 12. jetir.org [jetir.org]

Methodological & Application

Technical Application Note: Regioselective C4-Bromination of 3-(Pyrrolidin-3-yl)-1H-pyrazole

Part 1: Executive Summary & Strategic Rationale

The regioselective functionalization of 3-(pyrrolidin-3-yl)-1H-pyrazole is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK, CDK inhibitors) where the pyrazole acts as a hinge-binding motif. The target transformation is the introduction of a bromine atom at the C4 position of the pyrazole ring.

The Core Challenge: The substrate contains two distinct nitrogen-based heterocycles: an electron-rich aromatic pyrazole and a basic, nucleophilic secondary amine (pyrrolidine). Direct bromination of the unprotected scaffold leads to uncontrollable mixtures of N-bromoamines, oxidative degradation of the pyrrolidine, and poly-halogenation.

The Solution: This protocol utilizes a Chemoselective Protection-Bromination-Deprotection strategy. By masking the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, we electronically deactivate the pyrrolidine ring and sterically isolate the nucleophilic amine. The subsequent bromination is driven by the innate electronic bias of the pyrazole ring, directing the electrophile exclusively to the C4 position using N-Bromosuccinimide (NBS) under mild conditions.

Part 2: Scientific Foundation & Mechanistic Logic

Regioselectivity of Pyrazole Electrophilic Aromatic Substitution (EAS)

The pyrazole ring exhibits a strong electronic bias that dictates the site of electrophilic attack.

-

C4 Position (Nucleophilic): The C4 carbon is the most electron-rich center in the ring.[1][2] The lone pair interactions from

and the -

C3/C5 Positions (Electrophilic): These carbons are adjacent to the electronegative nitrogen atoms (

and -

Substituent Effect: The alkyl group (pyrrolidin-3-yl) at C3 is weakly electron-donating (inductive effect,

), which further activates the adjacent C4 position, reinforcing the natural regioselectivity.

Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the critical role of the Boc-protecting group in preventing side reactions.

Figure 1: Mechanistic pathway comparing the failed unprotected route vs. the successful Boc-protection strategy.

Part 3: Detailed Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv.[3][4][5] | Role | Grade/Notes |

| 3-(Pyrrolidin-3-yl)-1H-pyrazole | 1.0 | Substrate | HCl salt or free base |

| Di-tert-butyl dicarbonate ( | 1.1 | Protecting Group | Dissolve in DCM if solid |

| Triethylamine ( | 2.5 | Base | Only if using HCl salt substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallize if yellow |

| Dichloromethane (DCM) | 10 V | Solvent (Step 1) | Anhydrous preferred |

| N,N-Dimethylformamide (DMF) | 5 V | Solvent (Step 2) | Anhydrous |

| Sodium Thiosulfate ( | N/A | Quench | 10% Aqueous solution |

Step-by-Step Methodology

Phase 1: Chemoselective Protection

Rationale: To mask the secondary amine of the pyrrolidine, preventing N-bromination.

-

Setup: Charge a round-bottom flask with 3-(pyrrolidin-3-yl)-1H-pyrazole (1.0 equiv) and DCM (10 volumes).

-

Basification: If the starting material is a salt (e.g., HCl), add

(2.5 equiv) at 0°C and stir for 15 min until the solid dissolves. -

Addition: Add

(1.1 equiv) portion-wise or as a solution in DCM at 0°C. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

-

Workup: Wash with water (

vol) and brine. Dry the organic layer over -

Outcome: Obtain tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate as a white/off-white foam. Proceed directly to Phase 2.

Phase 2: Regioselective Bromination (The Critical Step)

Rationale: NBS provides a controlled source of electrophilic bromine (

-

Solubilization: Dissolve the N-Boc intermediate from Phase 1 (1.0 equiv) in DMF (5 volumes).

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents poly-bromination.

-

Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.

-

Note: The solution may turn slightly yellow/orange. A deep red color indicates free

accumulation; if this occurs, slow the addition.

-

-

Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Checkpoint: Check LCMS.[4] The desired product mass is

. Look for the characteristic 1:1 isotopic pattern of bromine.

-

-

Quench: Pour the reaction mixture into a stirred solution of 10% aqueous

(10 volumes) and ice. This reduces unreacted NBS/bromine. -

Extraction: Extract with Ethyl Acetate (EtOAc,

volumes). -

Purification: Wash combined organics with water (

) to remove DMF, then brine. Dry (-

Purification Note: Usually, the product is pure enough (>95%) for the next step. If necessary, purify via flash chromatography (0-5% MeOH in DCM).

-

Analytical Validation (Self-Validating the Protocol)

| Technique | Observation | Interpretation |

| Disappearance of signal at | This signal corresponds to the C4-H of the pyrazole. Its loss confirms substitution at C4. | |

| Retention of signal at | This is the pyrazole N-H .[2][3][6] Its presence confirms N-bromination did not occur (or was transient). | |

| LCMS | Mass shift of +79 Da. | Confirm mono-bromination. |

| LCMS | 1:1 Isotopic Ratio ( | Confirms presence of one bromine atom.[4][7] |

Part 4: Troubleshooting & Optimization

Common Failure Modes

Issue 1: Poly-bromination (Dibromo species)

-

Cause: Excess NBS or high temperature.

-

Fix: Strictly control stoichiometry (1.00 - 1.05 equiv). Keep reaction at 0°C. If observed, purify via column chromatography (dibromo species are much less polar).

Issue 2: N-Bromination of Pyrazole

-

Observation: Unstable product, loss of N-H signal in NMR.

-

Explanation: Kinetic product formation.

-

Fix: Usually, the N-Br species rearranges to the C-Br thermodynamic product upon warming or mild acid treatment. If it persists, add a catalytic amount of acid (e.g., 1% AcOH) to the reaction to facilitate rearrangement.

Issue 3: Incomplete Conversion

-

Cause: Wet DMF or old NBS.

-

Fix: Use anhydrous DMF. Recrystallize NBS from water (dissolve in hot water, cool, filter, dry in desiccator) to remove succinimide and

impurities.

Part 5: References

-

Electronic Structure of Pyrazoles:

-

Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Establishes C4 as the nucleophilic center for EAS).

-

-

General Protocol for Pyrazole Bromination:

-

BenchChem Application Note: 3-Bromo-1H-pyrazole. (Standard protocols for pyrazole halogenation).[8]

-

-

Use of NBS in Heterocyclic Chemistry:

-

Deng, X., & Mani, N. S.[9] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008, 73(6), 2412–2415.

-

-

Protection Strategies for Amines:

-

Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard reference for Boc protection chemistry).

-

-

Analogous Synthesis (Piperidine-Pyrazole):

-

Patent WO2010065447A3. "A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates."[10] (Provides context for pyrrolidine-pyrazole handling).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. quora.com [quora.com]

- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 7. tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-ca… [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 10. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

Suzuki-Miyaura coupling conditions for 4-bromopyrazole derivatives

Executive Summary